Phenoxyacetonitrile: A Comprehensive Technical Guide for Researchers
Phenoxyacetonitrile: A Comprehensive Technical Guide for Researchers
CAS Number: 3598-14-9
Chemical Formula: C₈H₇NO
Molecular Weight: 133.15 g/mol
This technical guide provides an in-depth overview of phenoxyacetonitrile, a versatile chemical intermediate with applications in medicinal chemistry and drug development. The document covers its chemical structure, physical and chemical properties, a detailed experimental protocol for its synthesis, and insights into the biological activities of its derivatives.
Chemical and Physical Properties
Phenoxyacetonitrile is a clear, colorless to light yellow-brown liquid. Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 3598-14-9 | [1] |
| Molecular Formula | C₈H₇NO | |
| Molecular Weight | 133.15 g/mol | [2] |
| Boiling Point | 235-238 °C | [2] |
| Density | 1.09 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.524 | [2] |
| Flash Point | >110 °C (>230 °F) |
Chemical Structure
The structure of phenoxyacetonitrile consists of a phenyl group linked to an acetonitrile group through an ether linkage.
Caption: Chemical structure of phenoxyacetonitrile.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
The most common method for synthesizing phenoxyacetonitrile is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from an α-haloacetonitrile by a phenoxide ion. The phenoxide is generated in situ by treating phenol with a base.
Materials:
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Phenol
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Chloroacetonitrile (or Bromoacetonitrile)
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Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
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Acetone or Dimethylformamide (DMF)
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Dichloromethane (for extraction)
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Saturated brine solution
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate (for elution)
Procedure:
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Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 equivalent) in a suitable solvent such as acetone or DMF.
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Add a base (1.1-1.5 equivalents), such as potassium carbonate or sodium hydride, to the solution.
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Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the phenoxide ion.
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Nucleophilic Substitution: To the phenoxide solution, add chloroacetonitrile or bromoacetonitrile (1.1 equivalents).
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Heat the reaction mixture to a temperature between 50-100 °C.
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Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-8 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
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Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
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Dissolve the crude product in dichloromethane and wash with a saturated brine solution to remove any remaining water-soluble impurities.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude phenoxyacetonitrile by flash column chromatography on silica gel, using a hexane-ethyl acetate solvent system as the eluent.
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Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain pure phenoxyacetonitrile.
Caption: Experimental workflow for the synthesis of phenoxyacetonitrile.
Biological Activity and Signaling Pathways of Derivatives
Phenoxyacetonitrile serves as a crucial building block in the synthesis of various biologically active molecules. Its derivatives have shown promise in several therapeutic areas.
Vasodilator Activity:
Derivatives of phenoxyacetonitrile have been investigated for their vasodilator properties. While the specific signaling pathway for a phenoxyacetonitrile-derived vasodilator has not been definitively elucidated in the available literature, a putative mechanism can be proposed based on the common pathways of vasodilation.[3][4][5] Many vasodilators exert their effects by increasing the intracellular concentration of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. This leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation.
References
- 1. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Vasodilator Compounds Derived from Plants and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasodilator compounds derived from plants and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
